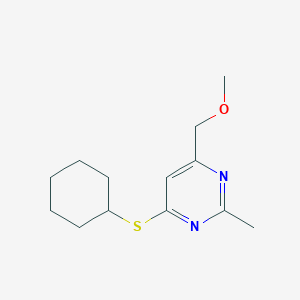

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine

Description

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine (CAS: 338747-86-7) is a pyrimidine derivative characterized by a cyclohexylsulfanyl group at position 4, a methoxymethyl group at position 6, and a methyl substituent at position 2 . The methoxymethyl group contributes to solubility in polar solvents, while the methyl group at position 2 stabilizes the pyrimidine ring through steric and electronic effects.

Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, receptor antagonists, and antimicrobial agents. The structural versatility of the pyrimidine scaffold allows for targeted modifications to optimize biological activity and physicochemical properties.

Properties

IUPAC Name |

4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-10-14-11(9-16-2)8-13(15-10)17-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWYUCLQKJOSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SC2CCCCC2)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323003 | |

| Record name | 4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820205 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338747-86-7 | |

| Record name | 4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via a nucleophilic substitution reaction using cyclohexylthiol and an appropriate leaving group on the pyrimidine ring.

Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Methylation: The methyl group at the 2-position can be introduced using methyl iodide and a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The cyclohexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.

Substitution: The methoxymethyl group can be substituted with other nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, methoxymethyl chloride.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfanyl group may enhance lipophilicity, facilitating membrane permeability, while the methoxymethyl group can influence binding affinity to the target. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Compound A : 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (CAS: 478031-54-8)

- Key Differences :

- Position 4: 4-Chlorophenylsulfanyl vs. cyclohexylsulfanyl.

- Position 6: Methylsulfonylmethyl vs. methoxymethyl.

- Position 2: Phenyl vs. methyl.

- Methylsulfonylmethyl increases polarity compared to methoxymethyl, affecting solubility and membrane permeability .

Compound B : 6-Cyclohexylmethyl-2-cyclohexylsulfanyl-5-isopropylpyrimidin-4(3H)-one

- Key Differences :

- Position 6: Cyclohexylmethyl vs. methoxymethyl.

- Additional Substituent: 5-Isopropyl and a ketone at position 3.

- The ketone at position 4 introduces hydrogen-bonding capability, which may enhance target binding .

Compound C : 4-Chlorophenyl 6-(methoxymethyl)-2-methyl-4-pyrimidinyl sulfoxide (CAS: 338747-92-5)

- Key Differences :

- Position 4: Sulfoxide (S=O) vs. sulfide (S-cyclohexyl).

- Implications :

MCHR1 Antagonists (e.g., SNAP-7941 and FE@SNAP)

Biological Activity

4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a cyclohexylsulfanyl group and a methoxymethyl substituent, is under investigation for various pharmacological properties, including antimicrobial and anticancer effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C13H20N2OS

- Molecular Weight : 252.38 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The cyclohexylsulfanyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, the compound may modulate the activity of various molecular targets, leading to observed biological effects.

Antimicrobial Activity

Research indicates that 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism in inhibiting bacterial growth likely involves disruption of cell wall synthesis or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In particular, it has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and modulation of signaling pathways associated with cell survival.

Case Study Example :

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Toxicity and Safety Profile

While the potential therapeutic benefits are promising, it is crucial to assess the safety profile of 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine. Toxicity studies have indicated that at higher concentrations, the compound may exhibit cytotoxic effects on normal cell lines. Further investigations are needed to establish a clear understanding of its safety margins and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.